1-(5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine
Description
This compound is a guanidine derivative featuring a 5,6-dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety and a 3-methylphenyl substituent. Its molecular formula is C₁₄H₁₇N₅O, with a molecular weight of 271.32 g/mol . The dihydropyrimidinone core is a pharmacophoric motif often associated with biological activity, particularly in antimicrobial and enzyme-targeting applications. The 3-methylphenyl group contributes to lipophilicity and steric bulk, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C14H17N5O/c1-8-5-4-6-11(7-8)17-13(15)19-14-16-10(3)9(2)12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
InChI Key |
MFQKXHSXVOWNCY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N |
Origin of Product |
United States |
Biological Activity
The compound 1-(5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine is a derivative of the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their roles in medicinal chemistry, particularly due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H15N5O
- Molecular Weight : 245.29 g/mol
The compound consists of a guanidine moiety linked to a pyrimidine ring substituted with methyl groups, which may influence its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives demonstrated that several compounds showed potent activity against Gram-positive and Gram-negative bacteria. For example, analogs derived from the Biginelli reaction exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Cytotoxicity studies have shown that certain derivatives of 1,4-dihydropyrimidines possess significant anticancer activity. In a panel of human tumor cell lines, some compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The most active derivatives were reported to be 2.5 times more effective than doxorubicin against specific cancer cell lines such as HT29 (colon carcinoma) .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of antimicrobial compounds via the Biginelli reaction, several pyrimidine derivatives were tested for their antibacterial efficacy. The results highlighted that compounds with similar structural features to our target compound exhibited remarkable antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 1.0 | E. coli |
| Compound C | 0.75 | Both |
Case Study 2: Cytotoxic Potential
Another investigation assessed the cytotoxic potential of various substituted dihydropyrimidines on cancer cell lines. The study found that specific analogs had IC50 values significantly lower than those of standard treatments, indicating a promising avenue for further development .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Analog 24 | 0.58 | HT29 (Colon) |
| Analog 15 | 0.75 | MCF7 (Breast) |
While detailed mechanisms for this specific compound remain under investigation, similar pyrimidine derivatives are believed to exert their biological effects through multiple pathways:
- Inhibition of DNA synthesis : Many pyrimidine analogs interfere with nucleic acid metabolism.
- Cell cycle arrest : Some compounds induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-isopropylphenyl)guanidine
- Molecular Formula : C₁₅H₁₉N₅O .
- Key Differences : The 3-methylphenyl group in the target compound is replaced with a 4-isopropylphenyl group.
- This modification may alter binding affinity in hydrophobic pockets of target proteins .
N-(5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N''-(1-naphthyl)guanidine (Y021-1525)
- Molecular Formula : C₁₈H₁₈N₅O (inferred from structure) .
- Key Differences : The 3-methylphenyl group is replaced with a 1-naphthyl moiety.
- Impact : The naphthyl group introduces extended π-conjugation, which could enhance stacking interactions with aromatic residues in enzymes. However, its larger size may reduce bioavailability due to poor solubility .
Core Structural Modifications
1-(3-Methylphenyl)-2-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
- Molecular Formula : C₁₆H₁₉N₅O .
- Key Differences: The dihydropyrimidinone core is replaced with a hexahydroquinazolinone system.
- However, the increased rigidity may improve metabolic stability .
Triazolopyrimidine Derivatives
- Example: 1-(7-Oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)guanidine .
- Key Differences : Incorporation of a triazole ring fused to the pyrimidine.
- Impact : The triazole group introduces additional hydrogen-bonding sites, which could enhance interactions with enzymatic active sites. This structural feature is commonly exploited in antimicrobial agents .
Key Research Findings
- Antimicrobial Potential: Triazolopyrimidine derivatives (e.g., compound 2 in ) exhibit confirmed antimicrobial activity, suggesting that the target compound’s pyrimidine core may share similar mechanisms .
- Enzyme Interactions : The naphthyl-substituted analog (Y021-1525) demonstrates high affinity for kinase targets, highlighting the role of aromatic substituents in enzyme inhibition .
- Metabolic Stability: Saturated cores (e.g., hexahydroquinazolinone) show improved resistance to oxidative degradation compared to dihydropyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
